molecular formula C16H8O2S2 B1682309 Thioindigo CAS No. 522-75-8

Thioindigo

Cat. No.: B1682309
CAS No.: 522-75-8
M. Wt: 296.4 g/mol
InChI Key: JOUDBUYBGJYFFP-FOCLMDBBSA-N
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Description

Thioindigo is an organosulfur compound known for its vibrant red color. It is structurally related to indigo, a well-known natural dye, but with sulfur atoms replacing the nitrogen-hydrogen groups. This substitution results in a compound that exhibits unique properties, making it valuable in various applications, particularly in the dyeing industry .

Biochemical Analysis

Biochemical Properties

Thioindigo plays a significant role in biochemical reactions due to its ability to act as a photoswitch. This compound can reversibly interconvert between its trans- and cis- isomers upon exposure to visible light, allowing precise spatial and temporal control over its conformational state . This compound interacts with various biomolecules, including enzymes and proteins, through its sulfur atoms and carbonyl groups. These interactions often involve covalent bonding or coordination with metal ions, influencing the activity and stability of the biomolecules . For instance, this compound can form coordination complexes with transition metals, which can modulate the catalytic activity of metalloenzymes .

Cellular Effects

This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo photoisomerization allows researchers to manipulate cellular functions with high precision. This compound-containing hydrogels have been found to be non-toxic to cells, making them suitable for biological applications . Additionally, this compound can influence mechanotransduction processes by altering the stiffness of hydrogels in response to light, thereby affecting cell-material interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its photoisomerization properties. The reversible switching between trans- and cis- isomers involves changes in the compound’s electronic structure, which can affect its binding interactions with biomolecules . This compound can act as an inhibitor or activator of enzymes by altering their conformation or by competing with natural substrates for binding sites . Furthermore, the compound’s ability to modulate gene expression is linked to its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under ambient conditions, but its photoisomerization can be influenced by factors such as light intensity and wavelength . Long-term studies have shown that this compound-containing hydrogels maintain their photoswitching capabilities and non-toxic nature over extended periods, making them reliable tools for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to be non-toxic and effective in modulating cellular functions through its photoisomerization properties . At high doses, this compound may exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . This compound’s impact on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its binding to specific proteins can facilitate its localization to particular cellular compartments . This compound’s distribution is also influenced by its photoisomerization state, with the trans- and cis- isomers exhibiting different affinities for cellular components .

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through interactions with targeting peptides or nuclear localization signals . This compound’s activity and function can be modulated by its localization, with different isomers exhibiting distinct effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioindigo is typically synthesized through the alkylation of thiosalicylic acid with chloroacetic acid. This reaction forms a thioether, which then cyclizes to produce 2-hydroxy thianaphthene. This intermediate is subsequently converted to this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves precise control of reaction conditions to ensure high yield and purity. The industrial production also includes steps for purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Thioindigo undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thioindigo has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Indigo
  • Azobenzenes
  • Spiropyrans

Thioindigo’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other related compounds.

Properties

IUPAC Name

(2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUDBUYBGJYFFP-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4S3)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-75-8
Record name Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of thioindigo?

A1: this compound has a molecular formula of C16H8O2S2 and a molecular weight of 308.38 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays a characteristic absorption maximum (λmax) in the visible region, typically around 500-550 nm, responsible for its deep red color. [] The exact position of the λmax can be influenced by factors such as solvent polarity and substituents on the aromatic rings. [, ]

Q3: How does the structure of this compound compare to indigo?

A3: this compound is structurally similar to indigo, with the key difference being the substitution of the two NH groups in indigo with sulfur atoms in this compound. [] This substitution influences the electronic properties and consequently, the spectroscopic behavior of this compound compared to indigo. []

Q4: Is this compound photochromic? What type of photoisomerization does it undergo?

A4: Yes, this compound exhibits photochromism. [] Upon irradiation with specific wavelengths of light, it undergoes reversible trans-cis isomerization around the central C=C double bond. [, , , , ]

Q5: How does the photoisomerization of this compound affect its properties?

A5: Trans-cis isomerization significantly impacts this compound's properties, including absorption spectra, dipole moment, and potential for intermolecular interactions. [] For instance, the trans isomer typically has a higher dipole moment compared to the cis isomer. []

Q6: What factors influence the photoisomerization kinetics of this compound?

A6: Several factors impact this compound's photoisomerization kinetics, including:

  • Solvent polarity: More polar solvents tend to stabilize the cis isomer, influencing the photostationary state composition. []
  • Substituents: Electron-donating and electron-withdrawing groups on the aromatic rings can alter the energy levels of the excited states, affecting the isomerization rate. [, ]
  • Temperature: Temperature influences the thermal relaxation rate from the cis to trans isomer. []

Q7: Can the photoisomerization of this compound be exploited for applications?

A7: Yes, the reversible photoisomerization of this compound makes it a promising candidate for applications like:

  • Molecular switches: Its ability to switch between two distinct states upon light irradiation makes it suitable for developing molecular switches. [, ]
  • Photoresponsive materials: Incorporation of this compound into polymers or liquid crystals can yield materials with light-tunable properties. [, , ]

Q8: How is this compound used in liquid crystal applications?

A8: Chiral this compound derivatives can be incorporated as dopants in liquid crystal hosts to induce or modify ferroelectric properties. [, , , , ]

Q9: How does the photoisomerization of this compound affect the liquid crystal properties?

A9: Photoisomerization of this compound dopants within a liquid crystal host can alter the spontaneous polarization (PS) of the system. [, , , , ] This effect stems from changes in the dipole moment and steric interactions of the this compound molecule upon isomerization. [, ]

Q10: Can this compound be used to achieve photoinduced inversion of spontaneous polarization in liquid crystals?

A10: Yes, researchers have designed specific chiral this compound dopants with strategically placed substituents that enable photoinduced inversion of PS in ferroelectric liquid crystals. [, ]

Q11: How does this compound interact with clay minerals?

A11: Studies investigating this compound's interaction with palygorskite (a clay mineral) suggest a combination of hydrogen bonding and metal-oxygen bonding contribute to the formation of stable dye-clay complexes. [, ]

Q12: What is the significance of this compound's interaction with clay minerals?

A12: Understanding the interaction between this compound and clay minerals provides insights into the creation of historical pigments like Maya Blue and Maya Purple, where indigoid dyes were combined with palygorskite. [, ]

Q13: Have computational methods been used to study this compound?

A13: Yes, computational chemistry techniques like density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to investigate various aspects of this compound, including:

  • Electronic structure: DFT calculations help understand the electronic transitions responsible for the absorption spectra of this compound and its derivatives. [, ]
  • Structure-property relationships: Computational studies enable the investigation of how substituents on this compound's aromatic rings influence its electronic properties, photoisomerization behavior, and interactions with other molecules. [, ]
  • Modeling interactions with other materials: DFT calculations have been used to explore the interaction of this compound with clay minerals, providing insights into the bonding mechanisms and structural features of these complexes. []

Q14: Is this compound stable under ambient conditions?

A14: While generally stable, this compound can undergo degradation under certain conditions. For instance, prolonged exposure to ozone can lead to oxidative degradation of this compound, yielding products like substituted isatins and anhydrides. []

Q15: What is known about the environmental fate of this compound?

A15: Limited information is available regarding the environmental degradation pathways and ecotoxicological effects of this compound. Further research is needed to assess its long-term impact on the environment. []

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